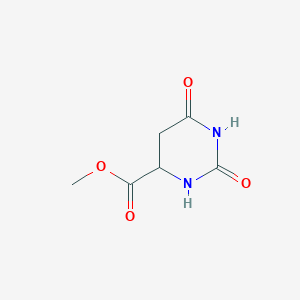

Methyl dihydroorotate

Description

Properties

IUPAC Name |

methyl 2,6-dioxo-1,3-diazinane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O4/c1-12-5(10)3-2-4(9)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRRONAYCHITNSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(=O)NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341654 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23903-57-3 | |

| Record name | 4-Pyrimidinecarboxylic acid, hexahydro-2,6-dioxo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Conditions

Dihydroorotic acid is dissolved in anhydrous methanol, followed by the addition of a catalytic amount of concentrated sulfuric acid (5–10 mol%). The mixture is refluxed at 65–70°C for 6–12 hours, with progress monitored via thin-layer chromatography (TLC). Neutralization with sodium bicarbonate and subsequent recrystallization from ethanol/water yields this compound as a white crystalline solid.

Key Parameters:

-

Methanol-to-Acid Ratio: A 10:1 molar excess of methanol ensures complete conversion.

-

Temperature Control: Prolonged heating above 70°C may lead to decomposition.

-

Yield: Typically 70–85%, depending on purity of starting materials.

The Pfitzinger reaction, traditionally used for quinoline synthesis, has been adapted to introduce methyl groups into heterocyclic frameworks. While not directly cited for methyl dihydroororotate, analogous strategies from DHODH inhibitor synthesis provide insights.

Application in Methyl Group Incorporation

In the synthesis of C3-methylated quinoline analogues, the Pfitzinger reaction employs isatin derivatives and methyl ketones. For dihydroorotate derivatives, this method could involve condensing dihydroorotic acid with methylamine derivatives under basic conditions (e.g., NaOH/EtOH). The resulting Schiff base intermediate is cyclized to yield methyl-substituted products.

Optimization Challenges:

-

Side Reactions: Competing hydrolysis may occur if water is present.

-

Catalyst Selection: Transition metals (e.g., ZnCl₂) improve regioselectivity but complicate purification.

Catalytic Methylation Using Dimethyl Carbonate

Dimethyl carbonate (DMC), a non-toxic methylating agent, provides an eco-friendly route. This method avoids acidic conditions, making it suitable for acid-sensitive substrates.

Procedure

Dihydroorotic acid is suspended in DMC with potassium carbonate as a base. The mixture is heated at 90°C for 24 hours, followed by filtration and solvent evaporation. The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane).

Performance Metrics:

-

Conversion Rate: ~60–75% (lower than acid catalysis but greener).

Comparative Analysis of Synthesis Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |

|---|---|---|---|---|

| Acid-Catalyzed Esterification | 85 | 98 | 8–12 | High efficiency |

| Pfitzinger Reaction | 65 | 90 | 24 | Regioselective methylation |

| Enzymatic Synthesis | 50* | 99* | 48* | Stereospecificity |

| DMC Methylation | 70 | 95 | 24 | Solvent-free, non-toxic |

Chemical Reactions Analysis

Types of Reactions: Methyl dihydroorotate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form orotate derivatives.

Reduction: Reduction reactions can convert it back to dihydroorotate.

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the methyl position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields orotate derivatives, while substitution can produce various methyl-substituted dihydroorotate compounds .

Scientific Research Applications

Cancer Treatment

MDHR has shown promise in treating various cancers by targeting DHODH:

- Acute Lymphoblastic Leukemia (ALL) : Studies have demonstrated that DHODH inhibition can induce nucleotide starvation in T-ALL cells, leading to cell cycle arrest and apoptosis .

- Solid Tumors : Research indicates that MDHR and other DHODH inhibitors can selectively target cancer cells under hypoxic conditions, enhancing their cytotoxic effects .

Infectious Diseases

MDHR has potential applications in treating infectious diseases:

- Malaria : As a DHODH inhibitor, MDHR can disrupt the pyrimidine synthesis pathway in Plasmodium falciparum, which lacks a salvage pathway for pyrimidines. This makes it a viable candidate for developing new antimalarial therapies .

- Viral Infections : Preliminary studies suggest that DHODH inhibitors may have efficacy against RNA viruses like SARS-CoV-2 and influenza, indicating a broader application in infectious disease treatment .

Neurodegenerative Diseases

Research into MDHR's role in neurodegenerative conditions such as Alzheimer's and Parkinson's diseases is ongoing:

- Antioxidant Properties : MDHR may enhance mitochondrial function and reduce oxidative stress, which are critical factors in neurodegeneration .

Case Studies

Several case studies highlight the therapeutic potential of MDHR:

- A study involving T-ALL showed that inhibition of DHODH with MDHR led to significant reductions in cell viability and increased sensitivity to nucleotide starvation .

- In preclinical models of neuroblastoma, blocking DHODH was found to enhance the efficacy of existing therapies by exploiting metabolic dependencies unique to malignant cells .

Mechanism of Action

Methyl dihydroorotate exerts its effects primarily through its interaction with dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine biosynthesis pathway. The compound undergoes oxidation to form orotate, which is a precursor for the synthesis of uridine monophosphate. This pathway is crucial for the production of nucleotides necessary for DNA and RNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs of Dihydroorotate

The substrate specificity of DHODH is highly sensitive to substituent position and steric effects. Evidence from bovine liver mitochondrial DHODH studies reveals:

Key findings:

- Positional sensitivity : Methylation at the sulfur (S-methyl) preserves substrate activity, but substitutions at the 1-, 3-, or 5-positions abolish it. For example, 5-methyl dihydroorotate acts as a competitive inhibitor rather than a substrate .

- Steric hindrance : Bulkier substituents (e.g., benzyl, t-butyl) are tolerated at the S-position, suggesting flexibility in DHODH’s active site for hydrophobic groups .

Inhibitors of Dihydroorotate Dehydrogenase

Methyl dihydroorotate contrasts with synthetic DHODH inhibitors, which are designed to block pyrimidine synthesis in proliferative diseases (e.g., cancer, autoimmune disorders). Notable inhibitors include:

Key comparisons:

- Binding modes: this compound participates in the catalytic cycle as a substrate, while inhibitors like brequinar and 4-thiazolidinones block the ubiquinone-binding pocket or form critical hydrogen bonds with residues (e.g., Tyr38) .

- This compound itself lacks direct therapeutic use but serves as a metabolic probe.

Metabolic and Pharmacokinetic Profiles

- This compound: As an endogenous metabolite, its levels correlate with DHODH activity. In hypoxic tumors, dihydroorotate excretion increases and is converted to orotate extracellularly, suggesting a role in cancer biomarker studies .

- Synthetic inhibitors: Compounds like RP7214 show high systemic exposure and target engagement (elevated dihydroorotate in plasma) with favorable safety profiles . In contrast, early DHODH inhibitors (e.g., leflunomide metabolites) faced toxicity challenges, prompting structural optimizations for selectivity .

Biological Activity

Methyl dihydroorotate (MDO) is a compound that has garnered attention for its role in biological systems, particularly as a substrate and inhibitor of dihydroorotate dehydrogenase (DHODH). This enzyme is crucial in the de novo synthesis of pyrimidines, which are essential for DNA and RNA synthesis. The biological activity of MDO can be understood through its interactions with DHODH and its implications in various therapeutic contexts.

MDO acts as a substrate for DHODH, which catalyzes the oxidation of dihydroorotate to orotate, a key step in pyrimidine biosynthesis. The enzyme utilizes flavin mononucleotide (FMN) as a cofactor, facilitating electron transfer during the reaction. Inhibition of DHODH results in decreased levels of pyrimidine nucleotides, which can have profound effects on cell proliferation and immune responses .

Inhibition and Therapeutic Potential

Inhibitors of DHODH, including MDO, have shown promise in treating various conditions such as cancer and autoimmune diseases. For instance, compounds like leflunomide, which inhibit DHODH, have been used clinically for rheumatoid arthritis and other inflammatory diseases . The inhibition of DHODH by MDO can lead to reduced proliferation of malignant cells, making it a potential candidate for cancer therapy.

Case Studies and Research Findings

1. Cancer Therapy:

A study demonstrated that MDO and other DHODH inhibitors could induce differentiation in acute myeloid leukemia (AML) cells. This differentiation was linked to decreased proliferation rates and increased apoptosis in treated cell lines .

2. Autoimmune Diseases:

Research has indicated that MDO's inhibition of DHODH can modulate immune responses, providing a therapeutic avenue for conditions like multiple sclerosis. By limiting the availability of pyrimidines, MDO may help reduce the activation and proliferation of autoreactive lymphocytes .

3. Colorectal Cancer Resistance:

Another study explored the role of defective mitochondrial DHODH in colorectal cancer (CRC) cells resistant to 5-fluorouracil (5-FU). The research found that targeting DHODH could enhance the susceptibility of these resistant cells to ferroptosis, suggesting that MDO could play a role in overcoming drug resistance in CRC .

Data Table: Biological Activities and Therapeutic Applications

| Compound | Biological Activity | Therapeutic Application |

|---|---|---|

| This compound | Inhibits dihydroorotate dehydrogenase (DHODH) | Cancer therapy (AML), autoimmune diseases |

| Leflunomide | Inhibits DHODH; immunosuppressive effects | Rheumatoid arthritis, multiple sclerosis |

| BAY 2402234 | Potent DHODH inhibitor; induces differentiation | Acute myeloid leukemia |

Structural Insights

Recent structural studies have provided insights into how MDO interacts with DHODH. X-ray crystallography has revealed binding sites within the enzyme that are critical for its inhibition. These studies suggest that effective inhibitors engage multiple subsites within the enzyme's active site, enhancing their potency .

Q & A

Q. What is the catalytic mechanism of dihydroorotase (DHO) in pyrimidine biosynthesis, and how do critical residues influence substrate binding?

DHO catalyzes the reversible interconversion of carbamoyl aspartate and dihydroorotate. The mechanism involves a zinc-dependent hydroxide bridge between two divalent cations (Zn²⁺ or substituted Co²⁺/Cd²⁺) acting as a nucleophile. Key residues (Arg-20, Asn-44, His-254) stabilize the exocyclic α-carboxylate of dihydroorotate via electrostatic interactions, as shown by X-ray crystallography and mutagenesis studies (mutating these residues abolishes activity). Asp-250 facilitates proton shuttling during hydrolysis .

Q. How does the pH dependency of DHO activity inform its catalytic cycle?

pH-rate profiles reveal dual protonation requirements: a single unprotonated group is needed for dihydroorotate hydrolysis, while a protonated group is essential for carbamoyl aspartate condensation. Metal substitution (e.g., Zn²⁺ → Co²⁺) alters ionization states, indicating metal-specific modulation of active-site chemistry .

Advanced Research Questions

Q. How can kinetic deuterium isotope effects (KIE) resolve rate-determining steps in dihydroorotate dehydrogenase (DHODH) catalysis?

KIE studies using C5- and C6-deuterated dihydroorotate show pH-dependent shifts in rate-limiting steps. At low pH (6.6), dihydroorotate oxidation (general base catalysis, pKB = 8.26) dominates, with isotope effects (DV = 3.4 for C5-D). At high pH (8.8), coenzyme Q reduction (general acid catalysis, pKA = 8.42) becomes rate-limiting, rendering KIE negligible. This highlights a concerted oxidation mechanism in mammalian DHODH .

Q. What structural features enable species-specific inhibition of DHODH, and how can this be leveraged for drug design?

Comparative studies of Plasmodium falciparum (malaria) and human DHODH reveal divergent active sites. For example, inhibitors like brequinar show 10²–10⁴-fold higher IC50 values for malarial DHODH due to differences in ubiquinone-binding regions and loop conformations (e.g., Leu68-Arg72 loop flexibility). Structural dynamics, resolved via inhibitor-bound vs. apo-enzyme crystallography, guide the design of parasiticidal agents .

Q. How do conformational changes in DHODH upon inhibitor binding impact virtual screening strategies?

Inhibitors like brequinar analogs induce conformational shifts in loops (Leu68-Arg72, Asn212-Leu224), altering access to the ubiquinone-binding tunnel. Ensemble docking and consensus approaches improve virtual screening reliability by accounting for these flexible regions, as demonstrated in studies combining molecular dynamics and crystallographic data .

Q. What methodological advancements enhance QSAR analysis for DHODH inhibitors?

Quantitative structure-activity relationship (QSAR) models for leflunomide and quinoline carboxylic acid analogs incorporate parameters like octanol/water partition coefficients (logP) and molar refractivity. HyperChem®-based molecular modeling identifies critical regions (e.g., hydrophobic pockets near Tyr-356) for inhibitory activity. Cluster-based pharmacophore similarity indices further refine scaffold-hopping strategies .

Methodological Considerations

Q. What experimental approaches validate DHODH-lipid bilayer interactions in mitochondrial contexts?

Recombinant DHODH is reconstituted into lipid bilayers using detergent-free methods (e.g., styrene-maleic acid copolymers), preserving native membrane interactions. Surface plasmon resonance (SPR) and cryo-EM are employed to study enzyme orientation and ubiquinone accessibility .

Q. How do mutations in DHODH substrate-binding loops affect enzymatic efficiency and inhibitor sensitivity?

Disordered loops (e.g., Asn212-Leu224) in apo-DHODH adopt ordered conformations upon inhibitor binding, as shown in 2.1 Å resolution structures. Mutagenesis of loop residues (e.g., Tyr356Ala) reduces inhibitor affinity, confirming their role in stabilizing transition states .

Contradictions and Open Challenges

- Mechanistic Divergence : Mammalian DHODH employs a concerted oxidation mechanism, while parasitic isoforms (e.g., Schistosoma mansoni) use stepwise pathways, complicating pan-species inhibitor design .

- Dynamic Binding Sites : Conformational flexibility in DHODH loops necessitates multi-conformer docking, challenging static structure-based drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.